5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1-methylpyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methyl-2-(1-methylpyrazol-4-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target receptor or enzyme, thereby modulating its activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(1-methylpyrazol-4-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Methylpyrazol-4-yl)pyridine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and reactivity.
5-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical modifications
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,4H2,1H3 |
InChI Key |
NPYJKPXEUQBIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.